molecular formula C6H11N3O B12151666 N-methyl-2-(5-methyl-1,2,4-oxadiazol-3-yl)ethanamine

N-methyl-2-(5-methyl-1,2,4-oxadiazol-3-yl)ethanamine

Cat. No.: B12151666
M. Wt: 141.17 g/mol
InChI Key: ZZQZCTVJNGKPMO-UHFFFAOYSA-N
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Description

Methyl[2-(5-methyl-1,2,4-oxadiazol-3-yl)ethyl]amine is a chemical compound that features a 1,2,4-oxadiazole ring, a five-membered heterocyclic structure containing one oxygen and two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl[2-(5-methyl-1,2,4-oxadiazol-3-yl)ethyl]amine typically involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows for the efficient production of structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the need for protective groups.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Methyl[2-(5-methyl-1,2,4-oxadiazol-3-yl)ethyl]amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the oxadiazole ring acts as an electron-withdrawing group.

Common Reagents and Conditions

Common reagents used in these reactions include hydrazine, aldehydes, and carboxylic acids . Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and the use of catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reactions with aldehydes can yield substituted oxadiazoles, while reduction reactions can produce amines or other reduced derivatives.

Mechanism of Action

The mechanism of action of methyl[2-(5-methyl-1,2,4-oxadiazol-3-yl)ethyl]amine involves its interaction with specific molecular targets and pathways. The oxadiazole ring can act as a hydrogen bond acceptor, facilitating interactions with biological molecules . This property is crucial for its activity as an anti-infective agent, where it disrupts the function of microbial proteins and enzymes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl[2-(5-methyl-1,2,4-oxadiazol-3-yl)ethyl]amine is unique due to its specific substitution pattern on the oxadiazole ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

N-methyl-2-(5-methyl-1,2,4-oxadiazol-3-yl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3O/c1-5-8-6(9-10-5)3-4-7-2/h7H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZQZCTVJNGKPMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NO1)CCNC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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